
o-Menthan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Menthan-3-one can be synthesized through several methods. One common synthetic route involves the oxidation of menthol using oxidizing agents such as chromic acid or potassium permanganate . The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of pulegone, a naturally occurring monoterpene . This process involves the use of metal catalysts such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: o-Menthan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to menthol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Menthol.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
o-Menthan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of o-Menthan-3-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Menthol: A closely related compound with similar cooling and analgesic properties.
Menthone: Another monoterpenoid ketone with similar chemical structure and properties.
Isomenthone: An isomer of menthone with slightly different chemical properties.
Uniqueness of o-Menthan-3-one: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
73200-53-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
VMRPTQYLPHRYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


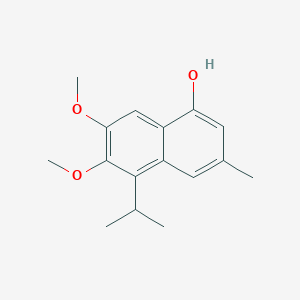

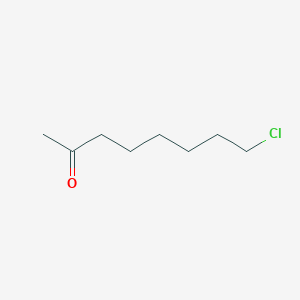
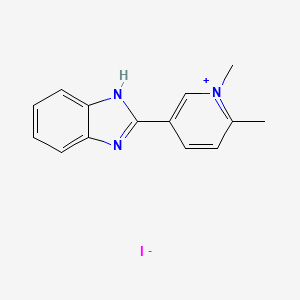
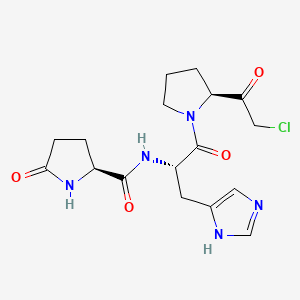
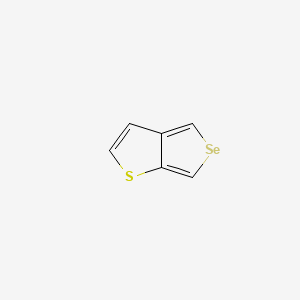
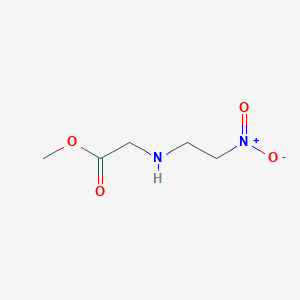
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)


![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
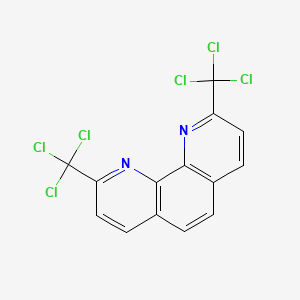
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)
![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)
